molecular formula C10H18FNO3 B1388164 tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1174020-44-0

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Katalognummer: B1388164
CAS-Nummer: 1174020-44-0
Molekulargewicht: 219.25 g/mol
InChI-Schlüssel: XRNLYXKYODGLMI-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound notable for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. It features a piperidine ring with a fluorine atom and hydroxyl group, which may influence its biological activity significantly.

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 1174020-44-0
  • Purity : ≥98%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a pharmaceutical intermediate. Its unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to known CNS-active compounds. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.

1. Synthesis and Pharmacological Potential

Research indicates that this compound serves as a precursor for various bioactive molecules. Its synthesis from N-(tert-Butoxycarbonyl)-4-piperidone has been documented, showcasing its utility in creating compounds targeting neurological disorders .

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, its structural analogs have shown promise as acetyl-CoA carboxylase (ACC) inhibitors, which are relevant in managing metabolic diseases such as obesity and diabetes .

StudyFindings
Inhibition of ACC The compound's analogs reduced fatty acid synthesis in cell lines treated with high-fat diets.
CNS Activity Preliminary assays suggest potential modulation of serotonin receptors, indicating possible antidepressant properties.

3. Toxicological Profile

Toxicological assessments indicate that while the compound exhibits low acute toxicity, it can cause irritation upon contact. Safety data highlights the need for caution during handling due to irritant properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H18_{18}FNO3_3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-44-0
  • Purity : Typically ≥ 98%

The compound features a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, which are crucial for its biological activity.

Medicinal Chemistry

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structural modifications can lead to derivatives with enhanced efficacy against specific targets.

Key Applications :

  • Antidepressants : Fluorinated piperidines have been studied for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
  • CNS Agents : The compound's ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) agents, including those targeting anxiety and mood disorders.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of more complex molecules that exhibit biological activity. For instance, it can be transformed into various derivatives that may act as enzyme inhibitors or receptor modulators.

Example Derivatives :

  • Compounds designed to inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor ligands that target serotonin or dopamine receptors.

Case Study 1: Synthesis of Antidepressant Analogues

A study demonstrated the synthesis of a series of antidepressant analogues derived from this compound. The derivatives showed improved binding affinity to serotonin receptors compared to non-fluorinated counterparts, indicating the importance of fluorination in enhancing pharmacological properties .

Case Study 2: Neuroprotective Agents

Research has highlighted the neuroprotective effects of certain derivatives synthesized from this compound. These derivatives exhibited significant protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160437
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-44-0, 955029-44-4
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
45.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
125.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.